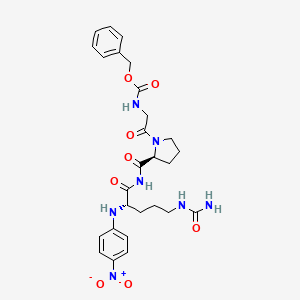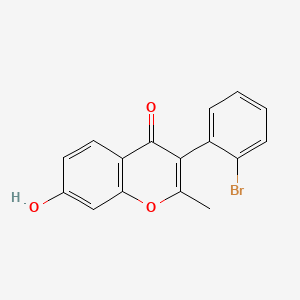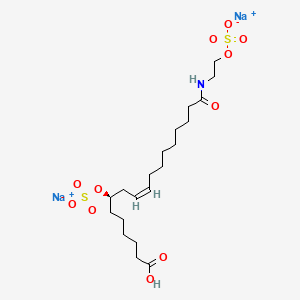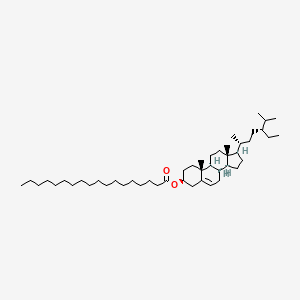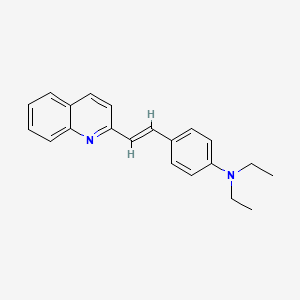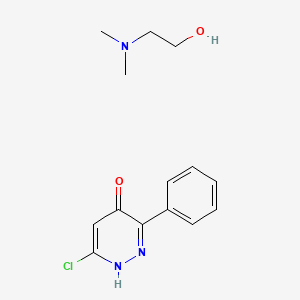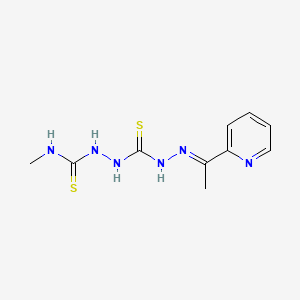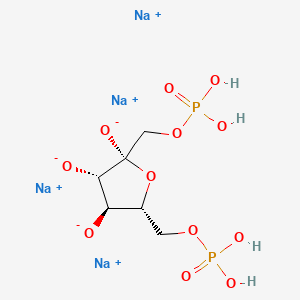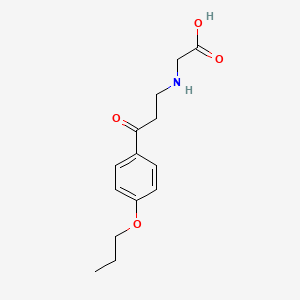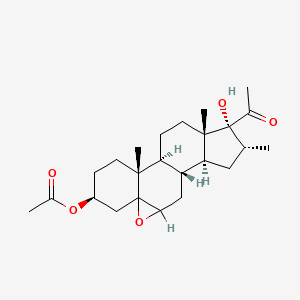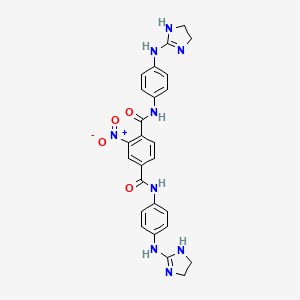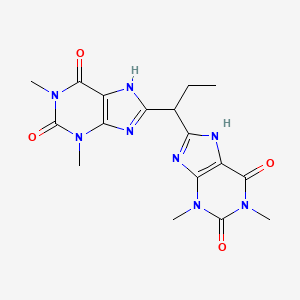
8,8'-Ethylmethyleneditheophylline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8’-Ethylmethyleneditheophylline is a derivative of theophylline, a well-known methylxanthine drug used primarily for its bronchodilator effects. This compound is characterized by the presence of an ethylmethylenedi bridge connecting two theophylline molecules. Theophylline itself is a naturally occurring compound found in tea leaves and cocoa beans, and it has been widely studied for its pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-Ethylmethyleneditheophylline typically involves the reaction of theophylline with ethylmethylenedi bromide under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the nitrogen atoms of the theophylline molecules attack the carbon atoms of the ethylmethylenedi bromide, forming the desired product.
Industrial Production Methods
Industrial production of 8,8’-Ethylmethyleneditheophylline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
8,8’-Ethylmethyleneditheophylline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ethylmethylenedi bromide in DMF or DMSO.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted theophylline derivatives.
Applications De Recherche Scientifique
8,8’-Ethylmethyleneditheophylline has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of theophylline derivatives.
Biology: Investigated for its potential effects on cellular signaling pathways.
Medicine: Explored for its bronchodilator properties and potential use in treating respiratory conditions.
Industry: Used in the synthesis of other pharmacologically active compounds.
Mécanisme D'action
The mechanism of action of 8,8’-Ethylmethyleneditheophylline is similar to that of theophylline. It acts by inhibiting phosphodiesterase enzymes, leading to an increase in cyclic AMP levels in cells. This results in the relaxation of smooth muscle tissues, particularly in the bronchi, leading to bronchodilation. Additionally, it has anti-inflammatory effects by inhibiting the release of inflammatory mediators.
Comparaison Avec Des Composés Similaires
Similar Compounds
Theophylline: The parent compound, widely used as a bronchodilator.
Caffeine: Another methylxanthine with similar pharmacological effects.
Aminophylline: A complex of theophylline and ethylenediamine, used for its bronchodilator properties.
Uniqueness
8,8’-Ethylmethyleneditheophylline is unique due to the presence of the ethylmethylenedi bridge, which may confer different pharmacokinetic and pharmacodynamic properties compared to theophylline and its other derivatives. This structural modification can potentially enhance its efficacy and reduce side effects.
Propriétés
Numéro CAS |
73908-74-4 |
|---|---|
Formule moléculaire |
C17H20N8O4 |
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
8-[1-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)propyl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C17H20N8O4/c1-6-7(10-18-8-12(20-10)22(2)16(28)24(4)14(8)26)11-19-9-13(21-11)23(3)17(29)25(5)15(9)27/h7H,6H2,1-5H3,(H,18,20)(H,19,21) |
Clé InChI |
GQNCSFVBQPCHQA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=NC2=C(N1)C(=O)N(C(=O)N2C)C)C3=NC4=C(N3)C(=O)N(C(=O)N4C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


